4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride typically involves multi-step organic reactionsThe final step involves the sulfonylation of the intermediate compound to introduce the benzenesulfonyl fluoride moiety .
Industrial Production Methods
standard organic synthesis techniques, such as column chromatography and recrystallization, are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and benzenesulfonyl fluoride analogs, such as:
- 3-{[4-(6-amino-7H-purin-8-yl)benzyl]carbamoyl}benzenesulfonyl fluoride
- 4-[3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride .
Uniqueness
What sets 4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
42447-69-8 |
---|---|
Molecular Formula |
C20H17FN6O3S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H17FN6O3S/c21-31(29,30)15-7-4-12(5-8-15)6-9-16(28)25-14-3-1-2-13(10-14)19-26-17-18(22)23-11-24-20(17)27-19/h1-5,7-8,10-11H,6,9H2,(H,25,28)(H3,22,23,24,26,27) |
InChI Key |
BCKJKYZHYFOKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F)C3=NC4=NC=NC(=C4N3)N |
Origin of Product |
United States |
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